3-Bromo-2-(bromomethyl)benzonitrile
Overview
Description
3-Bromo-2-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and a nitrile group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
It is known that brominated benzonitriles can undergo nucleophilic substitution reactions . The bromine atoms on the molecule can be replaced by nucleophiles, leading to various chemical transformations.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(bromomethyl)benzonitrile can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species . .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It undergoes reactions such as Suzuki cross-coupling with bis(pinacolato)diboron . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the synthesis of complex organic molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions enable it to bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound can undergo base-promoted condensation reactions, leading to the formation of complex organic molecules . The metabolic pathways of this compound are essential for understanding its biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)benzonitrile typically involves the bromination of 2-(bromomethyl)benzonitrile. One common method is the reaction of 2-(bromomethyl)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Biaryl compounds are the major products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
3-Bromo-2-(bromomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzonitrile
- 3-(Bromomethyl)benzonitrile
- 4-(Bromomethyl)benzonitrile
- 3-Chlorobenzyl bromide
- 4-Fluorobenzyl bromide
Uniqueness
3-Bromo-2-(bromomethyl)benzonitrile is unique due to its specific substitution pattern, which allows for selective reactions at the 3rd and 2nd positions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGHLJKQQVOMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596778 | |
Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233479-42-9 | |
Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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